![molecular formula C22H28N2O4S2 B4018553 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)
1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]
描述
1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione], also known as PBT, is a chemical compound that belongs to the class of bis-pyrrolidinediones. It is widely used in scientific research, particularly in the field of medicinal chemistry. PBT has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
The exact mechanism of action of 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the progression of cancer and other diseases. 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis. 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has been found to reduce oxidative stress and inflammation in the body, leading to improved overall health.
实验室实验的优点和局限性
1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has some limitations as well. It is relatively insoluble in water, making it difficult to administer in vivo. Additionally, 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has not been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
未来方向
There are several future directions for research on 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]. One potential direction is the development of novel formulations of 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] that improve its solubility and bioavailability. Another direction is the investigation of 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] in humans. Overall, 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
科学研究应用
1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione] has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
3-butylsulfanyl-1-[4-(3-butylsulfanyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-5-11-29-17-13-19(25)23(21(17)27)15-7-9-16(10-8-15)24-20(26)14-18(22(24)28)30-12-6-4-2/h7-10,17-18H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRWCDASZUDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7141526 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



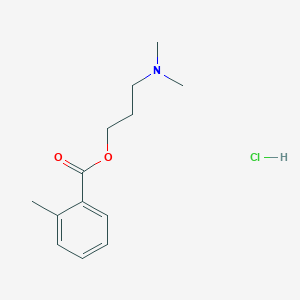
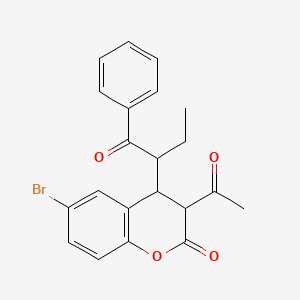
![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)
![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)
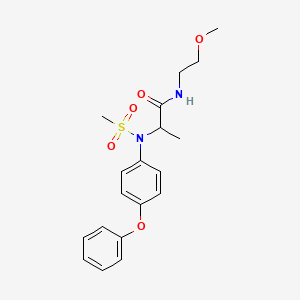
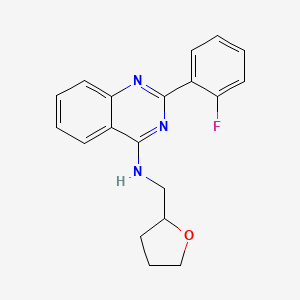
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)
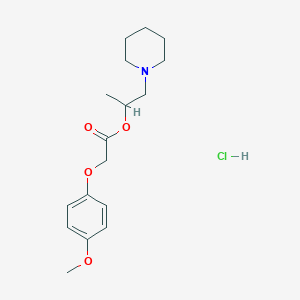
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4018573.png)
![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)